REACTION_CXSMILES
|
CC1(C)CO[CH:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([O:15][CH2:16][CH2:17][CH3:18])[CH:9]=2)[O:4]C1.C1(C)C=CC=CC=1>C(O)=O>[OH:14][C:11]1[CH:12]=[CH:13][C:8]([CH:5]=[O:4])=[CH:9][C:10]=1[O:15][CH2:16][CH2:17][CH3:18]
|
Name
|
4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-propoxyphenol
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
CC1(COC(OC1)C1=CC(=C(C=C1)O)OCCC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thereafter, the reaction mixture was partitioned between toluene and water
|
Type
|
WASH
|
Details
|
the organic phase was washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
Crystallization of the residue
|
Type
|
ADDITION
|
Details
|
from a mixture of 10 ml of diethyl ether and 20 ml of hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=O)C=C1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |